molecular formula C8H10INO3 B2835800 Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate CAS No. 2287283-05-8

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate

Cat. No.: B2835800
CAS No.: 2287283-05-8
M. Wt: 295.076
InChI Key: NKNUYARLEZDCHH-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H10INO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-iodo-1,2-oxazole-3-carboxylate typically involves the iodination of an oxazole derivative. One common method is the reaction of tert-butyl 1,2-oxazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective iodination at the 5-position of the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound’s derivatives may be studied for their biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-iodo-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromo-1,2-oxazole-3-carboxylate
  • Tert-butyl 5-chloro-1,2-oxazole-3-carboxylate
  • Tert-butyl 5-fluoro-1,2-oxazole-3-carboxylate

Uniqueness

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, or fluorine make it particularly useful in certain synthetic applications, such as coupling reactions.

Properties

IUPAC Name

tert-butyl 5-iodo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNUYARLEZDCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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